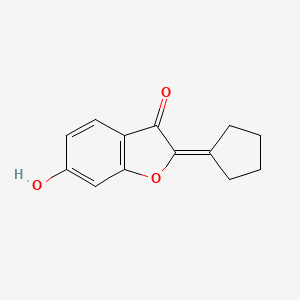
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine (5-I-MPA) is a synthetically produced molecule that has been used in various scientific research applications. It has been used as a tool to study biochemical and physiological mechanisms, as well as to investigate the effects of certain drugs on the body. 5-I-MPA has been found to be an effective inhibitor of a number of enzymes, including acetylcholinesterase and monoamine oxidase (MAO). This compound has also been used in laboratory experiments to study the effects of various drugs on the body.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrimidinyl derivatives in the synthesis of heterocyclic compounds with potential antifungal and antimicrobial activities. For example, derivatives of 4-methoxy-N,N-dimethylpyrimidin have been synthesized and shown to exhibit significant antifungal effects against specific types of fungi like Aspergillus terreus and Aspergillus niger, suggesting their development into antifungal agents (Jafar et al., 2017). Additionally, pyrazolo[3,4-d]pyrimidines derivatives have been created through reactions with amines, highlighting the versatility of pyrimidinyl compounds in organic synthesis (Makarov et al., 2003).
Antimicrobial and Antitumor Activities
New pyrimidine derivatives have been explored for their efficacy as organic inhibitors against mild steel corrosion in acidic media, potentially extending to broader antimicrobial applications due to their inhibitory action. Such studies are indicative of the broad utility of these compounds beyond their traditional applications (Yadav et al., 2015). Moreover, the antitumor activities of certain pyrimidine derivatives, especially those affecting microtubule targeting, have been highlighted, showing their potential in cancer treatment (Xiang et al., 2020).
Development of New Materials and Chemical Processes
In the field of materials science, pyrimidinyl derivatives have been utilized in the synthesis of manganese(II) complexes, which have been characterized and analyzed for their magnetic properties, indicating potential applications in magnetic materials and catalysis (Wu et al., 2004). Also, the use of flow chemistry techniques has facilitated the synthesis of diaminopyrazoles from commercial aryl halides, showcasing the adaptability of pyrimidinyl-related processes in modern organic synthesis and pharmaceutical manufacturing (Wilson et al., 2012).
Propriétés
IUPAC Name |
5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O/c1-7-9(11)10(14-8(2)13-7)12-5-4-6-15-3/h4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOABIVCXFBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCCCOC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
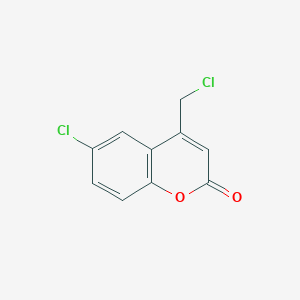

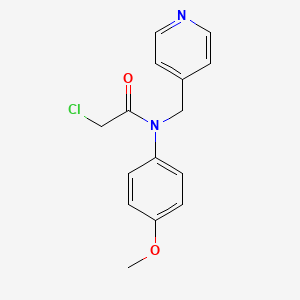
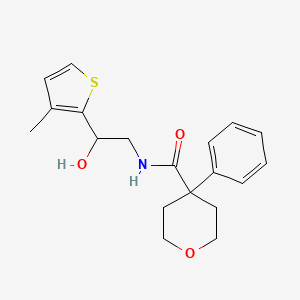
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)
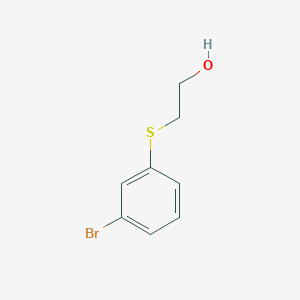
![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)
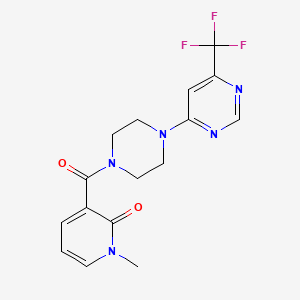
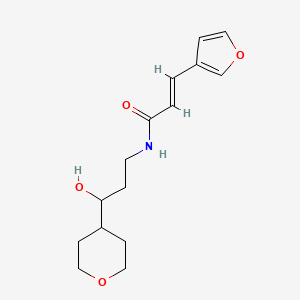
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)
